(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid
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Overview
Description
(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a diethylamino group, a phenyldiazenyl group, and a butanoic acid backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of Wittig olefination to introduce the azobenzene moiety, followed by the incorporation of the diethylamino group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium-catalyzed reactions to convert phenols into primary anilines, which are then further reacted to form the desired product . The use of hydrazine as both an amine and hydride source is also a notable method in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azobenzene moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the diethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrazine, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has been studied for its potential interactions with cellular components. Its ability to undergo photoisomerization makes it a candidate for use in biological imaging and as a molecular switch .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The azobenzene moiety, in particular, has shown promise in drug delivery systems due to its ability to change conformation under light .
Industry
Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications in the textile and printing industries .
Mechanism of Action
The mechanism of action of (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the azobenzene moiety can undergo photoisomerization, altering the compound’s conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Shares the azobenzene moiety but lacks the diethylamino and butanoic acid groups.
Diethylaminoethylamine: Contains the diethylamino group but lacks the azobenzene and butanoic acid components.
Phenylbutanoic Acid: Contains the butanoic acid backbone but lacks the azobenzene and diethylamino groups.
Uniqueness
What sets (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a versatile compound with applications across multiple scientific disciplines .
Properties
IUPAC Name |
2-[3-(diethylamino)propylamino]-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-3-28(4-2)16-8-15-24-21(23(30)31)17-22(29)25-18-11-13-20(14-12-18)27-26-19-9-6-5-7-10-19/h5-7,9-14,21,24H,3-4,8,15-17H2,1-2H3,(H,25,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQOSKGRVRIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601040580 |
Source
|
Record name | L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601040580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097872-61-1 |
Source
|
Record name | L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601040580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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